Acebutolol

Description

A cardioselective beta-adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm as well as weak inherent sympathomimetic action.

This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.

This compound is a cardioselective beta-blocker used in the treatment of hypertension, angina pectoris and cardiac arrhythmias. This compound has been linked to several instances of clinically apparent drug induced liver injury.

This compound is a synthetic butyranilide derivative with hypotensive and antiarrhythmic activity. This compound acts as a cardioselective beta-adrenergic antagonist with little effect on bronchial receptors and has intrinsic sympathomimetic properties. Having stabilizing and quinidine-like effects on cardiac rhythm, this compound is used in ventricular arrhythmias. Other indications include hypertension, alone or in combinations with other agents.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 3 approved and 3 investigational indications.

A cardioselective beta-1 adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm, as well as weak inherent sympathomimetic action.

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

Properties

IUPAC Name |

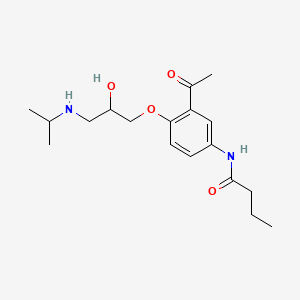

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEMGAFJFRBGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34381-68-5 (hydrochloride) | |

| Record name | Acebutolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048539 | |

| Record name | Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.72e-01 g/L | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37517-30-9 | |

| Record name | Acebutolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acebutolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acebutolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138, 119 - 123 °C | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Acebutolol on β1-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebutolol is a cardioselective β1-adrenergic receptor antagonist utilized in the management of hypertension and cardiac arrhythmias.[1] Its pharmacological profile is distinguished by three primary properties: β1-selectivity, partial agonist activity (intrinsic sympathomimetic activity or ISA), and membrane-stabilizing activity.[2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action at the β1-adrenergic receptor, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its unique properties.

Core Mechanism of Action at the β1-Adrenergic Receptor

This compound functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[4][5] In its role as an antagonist, this compound competes with endogenous catecholamines, such as norepinephrine and epinephrine, for binding to these receptors. This competitive inhibition mitigates the downstream effects of sympathetic nervous system stimulation on the heart, leading to a decrease in heart rate (negative chronotropy), a reduction in the force of myocardial contraction (negative inotropy), and a slowing of atrioventricular conduction.

A key feature of this compound is its cardioselectivity, signifying a higher affinity for β1 receptors compared to β2 receptors, which are primarily found in bronchial and vascular smooth muscle. This selectivity reduces the likelihood of bronchoconstriction, a common side effect associated with non-selective β-blockers. This compound is metabolized in the liver to an active metabolite, diacetolol, which is also a β1-selective antagonist and possesses intrinsic sympathomimetic activity.

Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists, this compound exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This means that in the absence of high catecholamine levels, this compound can weakly stimulate β1-adrenergic receptors. This partial agonism results in a less pronounced reduction in resting heart rate and cardiac output compared to β-blockers lacking ISA. One study in isolated rat atrium demonstrated that this compound produces a maximal stimulatory effect that is approximately 17% of that induced by the full agonist isoproterenol.

Membrane-Stabilizing Activity

This compound also possesses membrane-stabilizing activity, a property not shared by its active metabolite, diacetolol. This effect is related to the drug's ability to interfere with the influx of sodium ions across the cardiac cell membrane, similar to Class I antiarrhythmic agents. However, electrophysiological studies in patients have suggested that this membrane-stabilizing effect may not be clinically significant at therapeutic doses, as it did not significantly alter intraatrial and intraventricular conduction or the effective refractory periods of the atrium and ventricle.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its active metabolite, diacetolol.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (β2/β1) | Reference |

| This compound | β1 | Data not available | ~2.4-fold for β1 | |

| β2 | Data not available | |||

| Diacetolol | β1 | Data not available | More cardioselective than this compound | |

| β2 | Data not available |

Note: Specific Ki values for this compound and diacetolol were not available in the searched literature. The selectivity is based on comparative studies.

| Compound | Assay | Potency (IC50/EC50) | Reference |

| This compound | Inhibition of Isoproterenol-stimulated cAMP accumulation | Specific IC50 value not available in searched literature | |

| Forskolin-potentiated cAMP accumulation (as a measure of ISA) | EC50 values are comparable to Ki values for receptor binding. |

Signaling Pathways

β1-Adrenergic Receptor Signaling and this compound's Antagonist Effect

Activation of the β1-adrenergic receptor by an agonist like norepinephrine initiates a signaling cascade that increases cardiac function. This compound, as a competitive antagonist, blocks this pathway at the receptor level.

Caption: Antagonistic action of this compound on the β1-adrenergic signaling pathway.

Intrinsic Sympathomimetic Activity (ISA) Signaling

In the absence of a primary agonist, this compound can partially activate the β1-adrenergic receptor, leading to a subdued downstream signal compared to a full agonist.

Caption: Partial agonist (ISA) effect of this compound on β1-adrenergic signaling.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol is a generalized method for determining the binding affinity of a compound like this compound to β1-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the β1-adrenergic receptor.

Materials:

-

Cell membranes expressing human β1-adrenergic receptors.

-

Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.

-

Radioligand Addition: Add a fixed, low concentration of the radioligand (e.g., [³H]-CGP 12177) to all wells. This concentration should be at or below the Kd of the radioligand for the receptor.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay to determine Ki.

Adenylyl Cyclase Activity Assay

This protocol outlines a general method to assess the functional effect of this compound on adenylyl cyclase activity.

Objective: To measure the effect of this compound on basal and agonist-stimulated adenylyl cyclase activity.

Materials:

-

Cells or cell membranes expressing β1-adrenergic receptors.

-

This compound.

-

A β-adrenergic agonist (e.g., isoproterenol).

-

Assay buffer containing ATP and an ATP-regenerating system.

-

[α-³²P]ATP (radiolabeled substrate).

-

Lysis buffer.

-

Dowex and alumina columns for separating [³²P]cAMP.

-

Scintillation counter.

Procedure:

-

Cell/Membrane Preparation: Prepare cells or membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In separate tubes, pre-incubate the membranes with:

-

Buffer alone (basal activity).

-

A saturating concentration of isoproterenol (agonist-stimulated activity).

-

This compound alone (to test for ISA).

-

A fixed concentration of isoproterenol plus increasing concentrations of this compound (to determine IC50).

-

-

Initiate Reaction: Start the adenylyl cyclase reaction by adding the assay buffer containing [α-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS).

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis:

-

For ISA: Compare the cAMP production with this compound alone to the basal activity.

-

For antagonism: Plot the percentage of agonist-stimulated adenylyl cyclase activity against the logarithm of the this compound concentration to determine the IC50.

-

References

- 1. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Beta-1 Blockers - Adrenergic Receptor Pharmacology for Physician Assistant [picmonic.com]

- 3. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intrinsic Sympathomimetic Activity of Acebutolol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acebutolol is a cardioselective β-adrenergic receptor antagonist that possesses intrinsic sympathomimetic activity (ISA). This dual pharmacological property allows it to act as a partial agonist at β1-adrenergic receptors. In the absence of high catecholamine levels, this compound exerts a mild stimulatory effect, which can be advantageous in certain clinical scenarios. This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacological effects, and experimental evaluation of this compound's ISA. The document includes detailed signaling pathways, experimental protocols, and a quantitative summary of its pharmacological properties, intended for a technical audience in the fields of pharmacology and drug development.

Mechanism of Intrinsic Sympathomimetic Activity

This compound's intrinsic sympathomimetic activity stems from its nature as a partial agonist at β1-adrenergic receptors. Unlike neutral antagonists that bind to the receptor and prevent agonist binding without eliciting a response, or full agonists that produce a maximal response, partial agonists like this compound bind to the receptor and induce a submaximal response.[1]

This partial agonism means that in a state of low sympathetic tone (e.g., at rest), this compound can provide a low level of β-receptor stimulation.[2] This can result in a smaller decrease in resting heart rate and cardiac output compared to β-blockers lacking ISA.[1] Conversely, in the presence of high concentrations of endogenous agonists like epinephrine and norepinephrine (e.g., during exercise or stress), this compound competitively blocks their binding to the β1-receptors, thereby acting as an antagonist and reducing the overall sympathetic response.[2][3]

The active metabolite of this compound, diacetolol, also exhibits pharmacological activity and contributes to the overall effects of the drug. Diacetolol is as active as this compound and possesses a similar pharmacological profile, including weak intrinsic sympathomimetic activity.

Conceptual Model of Partial Agonism

The following diagram illustrates the concept of partial agonism. A full agonist produces a maximal response, while a partial agonist like this compound produces a submaximal response. In the presence of a full agonist, a partial agonist acts as a competitive antagonist, reducing the overall response.

Signaling Pathway

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein pathway. Upon binding of an agonist, such as epinephrine or a partial agonist like this compound, the receptor undergoes a conformational change that activates the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes. The phosphorylation of these targets leads to an increased influx of calcium into the cell and enhanced calcium cycling by the sarcoplasmic reticulum, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological properties of this compound and its active metabolite, diacetolol. It is important to note that specific values for Ki, EC50, and Emax can vary depending on the experimental system (e.g., cell line, tissue preparation) and conditions.

| Compound | Receptor | Binding Affinity (pA2) | Reference Tissue/System |

| This compound | β | 7.5 | Isolated cat papillary muscle |

| Diacetolol | β | (Similar to this compound) | In vivo (anaesthetized cat) |

| Compound | Intrinsic Efficacy (Emax) vs. Isoproterenol | Reference Tissue/System |

| This compound | ~17% (± 8%) | Isolated rat atrium |

| Diacetolol | Weak ISA | In vitro |

| Compound | Pharmacokinetic Parameter | Value |

| This compound | Bioavailability | ~40% |

| Protein Binding | ~26% | |

| Half-life | 3-4 hours | |

| Diacetolol | Half-life | 8-13 hours |

Experimental Protocols

The characterization of this compound's intrinsic sympathomimetic activity relies on a combination of in vitro and in vivo experimental assays. The two primary in vitro methods are radioligand binding assays to determine receptor affinity and functional assays to measure the cellular response to receptor activation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors. It involves the use of a radiolabeled ligand that binds to the receptors and a competing unlabeled ligand (this compound).

Objective: To determine the affinity of this compound for β1 and β2-adrenergic receptors.

Principle: Competitive binding assay where unlabeled this compound competes with a radiolabeled antagonist (e.g., [³H]-CGP 12177) for binding to receptors in a cell membrane preparation. The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO cells stably expressing human β1 or β2 receptors).

-

Harvest cells and homogenize in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger in the β-adrenergic signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Principle: Cells expressing the β-adrenergic receptor are treated with this compound, and the resulting increase in intracellular cAMP is measured. The magnitude of the cAMP response reflects the agonist activity of the compound.

Workflow:

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the β-adrenergic receptor of interest in a multi-well plate.

-

Allow the cells to adhere and grow to a suitable confluency.

-

-

Compound Treatment:

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells and incubate for a specific time at 37°C.

-

Include a positive control (a full agonist like isoproterenol) and a negative control (vehicle).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.

-

The intrinsic activity is often expressed as a percentage of the maximal response produced by a full agonist.

-

Conclusion

This compound's intrinsic sympathomimetic activity is a key feature that distinguishes it from many other β-blockers. This partial agonist effect at β1-adrenergic receptors results in a unique pharmacological profile characterized by mild sympathomimetic effects at rest and β-blockade during periods of high sympathetic tone. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and understanding of this important class of cardiovascular drugs. A thorough characterization of the ISA of new chemical entities is crucial for predicting their clinical effects and for the development of safer and more effective β-adrenergic modulators.

References

The Genesis of a Cardioselective Beta-Blocker: An In-depth Technical Guide to the Discovery and Synthesis of Acebutolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Acebutolol, a cardioselective β1-adrenergic receptor antagonist. It details the historical context of its development within the broader landscape of beta-blocker research, outlines various synthetic routes from its initial conception to modern asymmetric approaches, and presents its pharmacological profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and visualizations of key pathways to facilitate a deeper understanding of this important cardiovascular therapeutic agent.

Discovery and Development History

The journey to this compound's discovery is rooted in the broader effort to develop safer and more selective beta-adrenergic receptor antagonists. Following Sir James Black's pioneering work on propranolol in the early 1960s, which established the therapeutic potential of beta-blockade, the focus shifted towards creating agents with greater selectivity for the β1-receptors predominantly found in heart tissue. This "cardioselectivity" was sought to minimize the side effects associated with the blockade of β2-receptors in the bronchioles and peripheral vasculature.

This compound was patented in 1967 and received approval for medical use in 1973.[1] It emerged as a second-generation beta-blocker, distinguished by its cardioselectivity and mild intrinsic sympathomimetic activity (ISA).[1]

Key Milestones:

-

Early 1960s: The first beta-blocker, propranolol, is developed, revolutionizing the treatment of angina pectoris.

-

1967: this compound is patented, representing a significant step towards cardioselective beta-blockers.[1]

-

1973: this compound is approved for medical use, offering a new therapeutic option for hypertension and arrhythmias.[1]

-

Subsequent Developments: Research continues, leading to the development of asymmetric syntheses to produce enantiomerically pure forms of this compound, recognizing that the (S)-enantiomer is responsible for the majority of the β-blocking activity.

Physicochemical Properties

This compound hydrochloride is a white to slightly off-white crystalline powder that is freely soluble in water and ethanol.[2]

| Property | Value | Source |

| Molecular Formula | C18H28N2O4 | |

| Molecular Weight | 336.43 g/mol | |

| Melting Point | 141-143 °C | |

| pKa (Strongest Basic) | 9.65 | |

| LogP | 1.43 | |

| Protein Binding | 26% | |

| Bioavailability | ~40% | |

| Half-life | 3-4 hours |

Active Metabolite: Diacetolol

This compound is extensively metabolized in the liver to its primary active metabolite, diacetolol. Diacetolol is equipotent to the parent drug and possesses a longer half-life.

| Property | Value | Source |

| Half-life | 8-13 hours | |

| Protein Binding | 6-9% | |

| Excretion | Predominantly renal |

Synthesis of this compound

The synthesis of this compound has evolved over time, with various methods developed to improve yield, reduce costs, and achieve enantiomeric purity. The core of the synthesis involves the preparation of a key intermediate, 2-acetyl-4-n-butyramidophenol, followed by its reaction with epichlorohydrin and subsequent condensation with isopropylamine.

Synthesis of the Key Intermediate: 2-acetyl-4-n-butyramidophenol

Several routes to this intermediate have been described, often starting from p-aminophenol.

Method 1: "One-Pot" Synthesis from p-Aminophenol

This method involves the direct reaction of p-aminophenol with n-butyric acid, followed by a Fries rearrangement.

-

Experimental Protocol:

-

A mixture of p-aminophenol and n-butyric acid is heated with a water-carrying agent to facilitate dehydration.

-

The water-carrying agent is distilled off, and the reaction mixture is cooled.

-

Water is added as a dispersant, followed by the addition of a liquid caustic soda solution to form the phenate salt.

-

An acid anhydride is added dropwise with stirring to generate the ester.

-

The product is isolated by recrystallization.

-

The resulting ester undergoes a solvent-free solid-phase Fries rearrangement with aluminum trichloride.

-

The reaction is hydrolyzed with water, and the crude product is filtered and recrystallized to yield 2-acetyl-4-n-butyramidophenol.

-

Method 2: Multi-step Synthesis from p-Aminophenol

This approach involves a series of discrete steps including acetylation, Fries rearrangement, hydrolysis, and butyrylation.

-

Experimental Protocol:

-

Acetylation: p-Aminophenol is acetylated on both the amino and hydroxyl groups.

-

Fries Rearrangement: The diacetylated intermediate undergoes a Fries rearrangement. A reported optimal temperature for this step is 120°C with the addition of sodium chloride as a cosolvent.

-

Hydrolysis and Butyrylation: The rearranged product is hydrolyzed and subsequently butyrylated in a one-reactor process to yield 2-acetyl-4-n-butyramidophenol.

-

Synthesis of Racemic this compound

The final steps in the synthesis of racemic this compound are generally consistent across different methods.

-

Experimental Protocol:

-

Epoxidation: 2-acetyl-4-n-butyramidophenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 5'-butyramido-2'-(2,3-epoxypropoxy)acetophenone.

-

Condensation: The epoxy intermediate is then heated under reflux with isopropylamine in a suitable solvent (e.g., ethanol) to yield this compound.

-

Purification: The crude product is purified by extraction and recrystallization.

-

Asymmetric Synthesis of (R)- and (S)-Acebutolol

Recognizing that the pharmacological activity resides primarily in the (S)-enantiomer, asymmetric syntheses have been developed to produce enantiomerically pure this compound.

Method 1: Chiral Epichlorohydrin Approach

This method introduces chirality by using enantiomerically pure epichlorohydrin.

-

Experimental Protocol:

-

Intermediate Synthesis: 5-butyramido-2-hydroxyacetophenone is prepared from p-aminoanisole and n-butyric acid, followed by a reaction with an acylating agent in the presence of a Lewis acid.

-

Chiral Epoxidation: The intermediate is dissolved in an inorganic base solution, and (S)- or (R)-epichlorohydrin is added dropwise in the presence of a phase transfer catalyst to yield the corresponding (R)- or (S)-5-butanylamino-2-(2,3-epoxypropoxy)-acetophenone.

-

Final Condensation: The chiral epoxy intermediate is reacted with isopropylamine in the presence of water to yield optically pure (R)- or (S)-Acebutolol.

-

Method 2: Biocatalytic Approach

A chemoenzymatic route has been developed using enzymatic kinetic resolution.

-

Experimental Protocol:

-

Racemic N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide is synthesized.

-

This racemic alcohol is subjected to enzymatic kinetic resolution using a lipase (e.g., Candida antarctica lipase A).

-

The resolved (R)- and (S)-intermediates are then N-alkylated with isopropylamine to produce enantiomerically pure (R)- and (S)-Acebutolol, respectively.

-

Comparative Data on Synthesis Routes

| Synthesis Route | Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (e.e.) | Reference |

| New Process from 4-aminophenol | 4-aminophenol | Acetylation, Fries rearrangement, Hydrolysis, Butyrylation, Epoxidation, Condensation | 51.5% | Racemic | |

| Asymmetric Synthesis via Chiral Epichlorohydrin | p-aminoanisole | Amidation, Acylation, Chiral Epoxidation, Condensation | 48% | up to 94% | |

| Asymmetric Synthesis via Hydrolytic Kinetic Resolution | 2-acetyl-4-n-butyramidophenol | HKR of epichlorohydrin, Condensation, Amination | 47.3% for (R)-enantiomer | >98% | |

| Biocatalytic Approach | Racemic N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide | Enzymatic kinetic resolution, N-alkylation | 68-72% (from resolved intermediate) | 96.8-99.9% |

Mechanism of Action and Signaling Pathway

This compound is a cardioselective β1-adrenergic receptor antagonist. These receptors are G-protein coupled receptors (GPCRs) located on the surface of cardiomyocytes.

Signaling Pathway of β1-Adrenergic Receptor and Inhibition by this compound

Under normal physiological conditions, the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors activates a downstream signaling cascade:

-

Receptor Activation: Catecholamine binding induces a conformational change in the β1-adrenergic receptor.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A.

-

Phosphorylation of Downstream Targets: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium levels.

-

Physiological Response: The rise in intracellular calcium results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound's Mechanism of Inhibition:

This compound competitively binds to the β1-adrenergic receptor, preventing the binding of endogenous catecholamines. This blockade inhibits the entire downstream signaling cascade, thereby reducing heart rate, myocardial contractility, and blood pressure.

This compound also possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the β1-receptor. This partial agonist activity results in less pronounced bradycardia and reduction in cardiac output at rest compared to beta-blockers without ISA.

Caption: A flowchart illustrating the discovery timeline and general synthesis workflow of this compound.

Caption: The β1-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents a significant advancement in cardiovascular pharmacology, offering the benefits of cardioselective beta-blockade with a favorable side-effect profile attributed to its mild intrinsic sympathomimetic activity. Its synthesis has evolved from early racemic methods to sophisticated asymmetric and biocatalytic routes, reflecting the broader trends in pharmaceutical chemistry towards greater efficiency and stereochemical purity. A thorough understanding of its discovery, synthesis, and mechanism of action is crucial for the ongoing development of novel cardiovascular therapies. This guide provides a foundational resource for professionals in the field, consolidating key technical information to support further research and innovation.

References

Acebutolol Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of acebutolol hydrochloride, a cardioselective beta-adrenoreceptor blocking agent. The information is presented to support research, development, and formulation activities. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical methods are provided.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound.[1] It is a white or slightly off-white crystalline powder.[1][2] The chemical structure of this compound hydrochloride is presented below:

Figure 1: Chemical Structure of this compound Hydrochloride

The fundamental chemical and physical properties of this compound hydrochloride are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | [1][3] |

| Chemical Formula | C₁₈H₂₉ClN₂O₄ | |

| Molecular Weight | 372.89 g/mol | |

| CAS Number | 34381-68-5 | |

| Appearance | White to pale yellowish-white crystalline powder | |

| Melting Point | 141-145 °C | |

| pKa (Strongest Basic) | 9.65 | |

| LogP | 1.71 |

Solubility Profile

This compound hydrochloride is described as being freely soluble in water. Its solubility in various solvents is detailed in the table below.

| Solvent | Solubility | Source |

| Water | Freely soluble, ≥ 50 mg/mL | |

| Ethanol (96%) | Freely soluble | |

| Methanol | Freely soluble | |

| Acetic Acid (100%) | Freely soluble | |

| Acetone | Very slightly soluble | |

| Methylene Chloride | Very slightly soluble | |

| Diethyl Ether | Practically insoluble | |

| DMSO | 100 mg/mL |

Experimental Protocols

The determination of the chemical and physical properties of active pharmaceutical ingredients like this compound hydrochloride relies on standardized analytical methods. Below are detailed methodologies for key experiments.

3.1. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical approach to determine the equilibrium solubility of a compound.

-

Objective: To determine the saturation concentration of this compound hydrochloride in a specific solvent at a given temperature.

-

Materials: this compound hydrochloride powder, chosen solvent (e.g., water, ethanol), temperature-controlled shaker, filtration apparatus (e.g., syringe filters with appropriate membrane), analytical balance, and a validated analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed container.

-

The container is placed in a temperature-controlled shaker and agitated until equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

-

Once at equilibrium, the suspension is allowed to settle.

-

An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of this compound hydrochloride in the filtrate is determined using a validated analytical method, such as HPLC.

-

The experiment is performed in triplicate to ensure accuracy.

-

3.2. Spectrophotometric Analysis for Identification and Quantification

Spectrophotometric methods are employed for both the identification and quantification of this compound hydrochloride.

-

Objective: To identify this compound hydrochloride and determine its concentration based on its absorbance of light.

-

Method 1: UV-Visible Spectrophotometry

-

Identification: The absorption spectrum of a solution of this compound hydrochloride in 0.01 mol/L hydrochloric acid is determined. This spectrum is then compared with a reference spectrum; both should exhibit similar intensities of absorption at the same wavelengths.

-

Quantification (Assay): A direct, extraction-free spectrophotometric method can be used based on the formation of an ion-pair complex between the drug and an acidic dye, such as bromocresol green (BCG) or bromothymol blue (BTB). The absorbance of the resulting colored complex is measured at the wavelength of maximum absorption and is proportional to the concentration of the drug.

-

-

Method 2: Infrared Spectrophotometry

-

Identification: The infrared absorption spectrum of previously dried this compound hydrochloride is determined using the potassium bromide disk method. This spectrum is then compared to a reference spectrum, and both should show similar intensities of absorption at the same wave numbers.

-

3.3. Chromatographic Methods for Purity and Assay

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are crucial for assessing purity and performing assays.

-

Objective: To separate, identify, and quantify this compound hydrochloride and any related substances.

-

Method 1: Thin-Layer Chromatography (TLC) for Related Substances

-

A solution of this compound hydrochloride in methanol is prepared as the sample solution. A more dilute solution is prepared as the standard.

-

A specified volume of both the sample and standard solutions are spotted on a silica gel TLC plate.

-

The plate is developed in a suitable mobile phase, such as the upper layer of a mixture of water, 1-butanol, and acetic acid (100) (5:4:1).

-

After development, the plate is air-dried and examined under UV light. Any spots from the sample solution, other than the principal spot, should not be more intense than the spot from the standard solution.

-

-

Method 2: High-Performance Liquid Chromatography (HPLC) for Assay

-

A validated RP-HPLC method can be used for the assay of this compound hydrochloride.

-

A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer at a specific pH.

-

A C18 column is typically used for separation.

-

Detection is commonly performed using a UV detector at a wavelength where this compound hydrochloride has significant absorbance.

-

The concentration is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

-

Visualizations

4.1. Logical Relationship of Properties

The following diagram illustrates the logical connection between the fundamental chemical properties of this compound hydrochloride and its resulting solubility characteristics.

Caption: Interrelation of this compound HCl Properties

4.2. Experimental Workflow for Solubility Determination

The diagram below outlines a general experimental workflow for determining the solubility of this compound hydrochloride using the shake-flask method.

Caption: Shake-Flask Solubility Workflow

Conclusion

This technical guide has provided a detailed summary of the key chemical properties and solubility of this compound hydrochloride, supported by experimental protocols and illustrative diagrams. The data presented is essential for professionals in drug development, formulation, and research, offering a solid foundation for further investigation and application of this important pharmaceutical compound.

References

Pharmacodynamics of Acebutolol and its Active Metabolite Diacetolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacodynamic properties of the cardioselective β-adrenoreceptor antagonist, acebutolol, and its major active metabolite, diacetolol. This compound is distinguished by its possession of partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA).[1] This document collates and presents quantitative data on receptor binding, beta-blockade, ISA, MSA, and electrophysiological effects in a structured format for comparative analysis. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of their mechanism of action.

Introduction

This compound is a cardioselective beta-adrenoceptor blocking agent used in the management of hypertension and cardiac arrhythmias.[2][3] It is a hydrophilic compound that possesses both partial agonist (intrinsic sympathomimetic) and membrane-stabilizing activities.[1][3] Following oral administration, this compound is extensively metabolized to its N-acetyl derivative, diacetolol, which is also pharmacologically active and contributes significantly to the therapeutic effects. Diacetolol shares the beta-blocking and cardioselective properties of the parent compound and has a longer half-life, contributing to the 24-hour duration of action of this compound. Notably, diacetolol does not possess membrane-stabilizing activity. This guide delves into the core pharmacodynamic characteristics of both this compound and diacetolol.

Receptor Binding Affinity

The primary mechanism of action of this compound and diacetolol is the competitive blockade of β1-adrenergic receptors, with a lesser affinity for β2-adrenergic receptors. While specific pKi or Ki values for this compound and diacetolol are not consistently reported across publicly available literature, their selectivity for β1 receptors is a key characteristic.

Table 1: Beta-Adrenergic Receptor Binding Profile

| Compound | Receptor Subtype | Binding Affinity (pKi or Ki) | Reference |

| This compound | β1 | Data not available in reviewed literature | |

| β2 | Data not available in reviewed literature | ||

| Diacetolol | β1 | Data not available in reviewed literature | |

| β2 | Data not available in reviewed literature |

Note: While specific binding affinity constants were not found, the cardioselectivity data in the following section provides functional evidence of preferential β1-receptor blockade.

Beta-Adrenergic Blocking Activity and Cardioselectivity

The cardioselectivity of this compound and diacetolol is demonstrated by their greater potency in antagonizing cardiac β1-receptors compared to bronchial or vascular β2-receptors. Diacetolol appears to be more cardioselective than its parent compound, this compound.

Table 2: Beta-Adrenergic Blocking Potency and Cardioselectivity

| Compound | Parameter | Value | Species/Model | Reference |

| This compound | Cardiac β-blockade (% reduction in exercise heart rate) | 24% | Human | |

| Bronchial β-blockade (Dose Ratio for isoprenaline) | 8 | Human | ||

| Diacetolol | Cardiac β-blockade (% reduction in exercise heart rate) | 22% | Human | |

| Bronchial β-blockade (Dose Ratio for isoprenaline) | 2.4 | Human |

Experimental Protocol: Assessment of Cardioselectivity in Humans

A standardized method to assess cardioselectivity in human subjects involves comparing the drug's effect on cardiac and bronchial beta-adrenoceptors.

-

Subject Population: Healthy human volunteers.

-

Study Design: A randomized, placebo-controlled, crossover study design is typically employed.

-

Cardiac Beta-Adrenoceptor Blockade Assessment:

-

Subjects perform standardized exercise on a bicycle ergometer to achieve approximately 70% of their maximum work rate.

-

Heart rate is continuously monitored.

-

The percentage reduction in exercise-induced tachycardia in the 5th minute of exercise after drug administration is calculated relative to placebo.

-

-

Bronchial Beta-Adrenoceptor Blockade Assessment:

-

A cumulative dose-response curve to an inhaled β2-agonist, such as isoprenaline, is established.

-

Bronchodilation is measured as the change in specific airway conductance (sGaw) using a body plethysmograph.

-

The dose-response curve is repeated after administration of the beta-blocker.

-

The dose ratio, which is the factor by which the isoprenaline dose must be increased to produce the same degree of bronchodilation as in the placebo phase, is calculated. A lower dose ratio indicates greater cardioselectivity.

-

References

- 1. Comparison of beta-adrenoceptor selectivity of this compound and its metabolite diacetolol with metoprolol and propranolol in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: ten years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacological properties and therapeutic efficacy in hypertension, angina pectoris and arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the In Vivo Metabolism and Biotransformation of Acebutolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and biotransformation of acebutolol, a cardioselective beta-blocker. The document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines experimental protocols for the analysis of this compound and its primary active metabolite, diacetolol.

Introduction

This compound is a cardioselective β-adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias. It is administered as a racemic mixture and undergoes extensive first-pass metabolism in the liver, leading to the formation of a pharmacologically active metabolite, diacetolol. Understanding the biotransformation of this compound is critical for drug development, clinical pharmacology, and toxicological studies.

Biotransformation Pathways of this compound

The primary metabolic pathway of this compound in vivo involves a two-step process: hydrolysis followed by N-acetylation.

-

Step 1: Hydrolysis The butyramide side chain of this compound is hydrolyzed by the enzyme carboxylesterase 2 (CES2). This reaction results in the formation of an intermediate amine metabolite known as acetolol.

-

Step 2: N-Acetylation The primary amine group of acetolol is then acetylated by the enzyme N-acetyltransferase 2 (NAT2) to form the major and pharmacologically active metabolite, diacetolol. Diacetolol is equipotent to this compound in its β-blocking activity.

A minor metabolic pathway involving cytochrome P450 enzymes, specifically CYP2C19, has also been reported, leading to the formation of an N-acetylcysteine conjugate of acetolol.

This compound Biotransformation Pathway

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of this compound and its active metabolite, diacetolol, have been characterized in healthy human subjects. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound and Diacetolol in Healthy Adults

| Parameter | This compound | Diacetolol | Reference(s) |

| Bioavailability | ~40% | - | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2.5 hours | 3.5 - 4 hours | [2] |

| Plasma Elimination Half-life (t½) | 3 - 4 hours | 8 - 13 hours | [1] |

| Plasma Protein Binding | 26% | ~10% | [1][3] |

| Volume of Distribution (Vd) | - | - | - |

| Total Body Clearance (CL) | - | - | - |

Table 2: Peak Plasma Concentrations (Cmax) of this compound and Diacetolol After a Single Oral Dose

| Dose | This compound Cmax (ng/mL) | Diacetolol Cmax (ng/mL) | Reference(s) |

| 200 mg | - | - | |

| 400 mg | - | - |

Table 3: Urinary Excretion of this compound and Diacetolol

| Compound | Percentage of Dose Excreted in Urine | Reference(s) |

| This compound (unchanged) | 30 - 40% (of total elimination) | |

| Diacetolol | Eliminated predominantly by the kidney |

Experimental Protocols

The quantification of this compound and diacetolol in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is the most common analytical technique.

General Experimental Workflow for In Vivo Metabolism Study

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Acebutolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebutolol, a cardioselective β-adrenergic receptor antagonist, is a clinically significant therapeutic agent for managing hypertension and cardiac arrhythmias.[1] Its pharmacological efficacy is intrinsically linked to its molecular architecture and stereochemical properties. This technical guide provides a comprehensive examination of the molecular structure of this compound, delves into its stereoisomerism, and outlines detailed experimental protocols for the synthesis and separation of its enantiomers. Quantitative physicochemical and pharmacokinetic data are presented for comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the core concepts.

Molecular Structure of this compound

This compound is a complex organic molecule with several key functional groups that dictate its chemical behavior and pharmacological activity.

1.1. Chemical Identity

-

IUPAC Name: N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide[2]

-

Chemical Formula: C₁₈H₂₈N₂O₄[2]

-

Molecular Weight: 336.43 g/mol [3]

1.2. Key Functional Groups

The molecular structure of this compound is characterized by the presence of several important functional groups:

-

Aromatic Ring: A substituted benzene ring is central to the molecule's structure.

-

Amide: A butyramide group (-NHCO(CH₂)₂CH₃) is attached to the aromatic ring.

-

Ketone: An acetyl group (-COCH₃) is also a substituent on the aromatic ring.

-

Ether: An ether linkage (-O-) connects the propanolamine side chain to the aromatic ring.[2]

-

Secondary Amine: The side chain contains a secondary amine with an isopropyl group substituent.

-

Secondary Alcohol: A hydroxyl group (-OH) is present on the propanolamine side chain, which is crucial for its interaction with the adrenergic receptor.

Stereoisomerism of this compound

The presence of a chiral center in the this compound molecule gives rise to stereoisomerism, a critical factor in its pharmacological profile.

2.1. The Chiral Center

This compound possesses a single stereocenter located at the carbon atom of the propanolamine side chain that bears the hydroxyl group. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers.

2.2. The Enantiomers: (S)- and (R)-Acebutolol

The two enantiomers of this compound are designated as:

-

(S)-Acebutolol

-

(R)-Acebutolol

The "S" and "R" designators are assigned based on the Cahn-Ingold-Prelog priority rules, which define the spatial arrangement of the substituents around the chiral center.

2.3. Pharmacological Significance of Stereoisomerism

The pharmacological activity of this compound is highly stereoselective. The β-blocking activity resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less active in this regard. This enantioselectivity is a common feature among β-adrenergic antagonists and underscores the importance of stereochemistry in drug design and development.

Data Presentation

This section summarizes the quantitative data available for racemic this compound and its individual enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Racemic this compound | (R)-Acebutolol | (S)-Acebutolol |

|---|---|---|---|

| Melting Point (°C) | 119-123 | Data not available | Data not available |

| Melting Point (°C) - HCl Salt | 141-145 | Data not available | Data not available |

| Specific Rotation ([(\alpha)]_D) | 0° (racemic mixture) | Data not available | Data not available |

| pKa | 9.40 | Not applicable | Not applicable |

| LogP | 1.87 | Not applicable | Not applicable |

Table 2: Pharmacokinetic Parameters of this compound Enantiomers

| Parameter | (R)-Acebutolol | (S)-Acebutolol | Reference |

|---|---|---|---|

| Oral Clearance (L/h) | 106 ± 30 | 87 ± 22 | |

| Plasma AUC (S:R ratio) | 1.20 ± 0.1 |

| Cumulative Urinary Excretion (S:R ratio) | | 1.17 ± 0.05 | |

Experimental Protocols

Detailed methodologies for the asymmetric synthesis of (S)-Acebutolol and the chiral separation of its enantiomers are provided below.

4.1. Asymmetric Synthesis of (S)-Acebutolol

This protocol is based on the asymmetric synthesis route utilizing a chiral starting material.

Step 1: Synthesis of N-(4-methoxyphenyl)-butyramide

-

Dissolve p-aminoanisole in toluene.

-

Add n-butyric acid and reflux the mixture for 6-9 hours.

-

Distill off the excess solvent and n-butyric acid.

-

Wash the resulting solid with petroleum ether.

-

Recrystallize the product from a 1:1 mixture of ethyl acetate and petroleum ether to yield N-(4-methoxyphenyl)-butyramide.

Step 2: Synthesis of 5-butyramide-2-hydroxyacetophenone

-

Dissolve N-(4-methoxyphenyl)-butyramide in dichloromethane.

-

Add anhydrous aluminum trichloride.

-

Slowly add acetyl chloride dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 24 hours.

-

Quench the reaction with crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous phase with dichloromethane.

-

Wash the combined organic phases with water and saturated sodium carbonate solution until neutral.

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a 1:1 mixture of toluene and ethyl acetate to obtain 5-butyramide-2-hydroxyacetophenone.

Step 3: Synthesis of (S)-5-butyrylamino-2-(2,3-epoxypropoxy)-acetophenone

-

Dissolve 5-butyramide-2-hydroxyacetophenone in an inorganic base solution (e.g., NaOH or KOH).

-

Add a phase transfer catalyst (e.g., benzyltrimethylammonium chloride).

-

Add (R)-epichlorohydrin dropwise while maintaining the temperature between 10-30°C.

-

Stir the reaction for 20-40 hours.

-

Filter the resulting white suspension, wash the product with distilled water, and dry under vacuum to yield (S)-5-butyrylamino-2-(2,3-epoxypropoxy)-acetophenone.

Step 4: Synthesis of (S)-Acebutolol

-

React (S)-5-butyrylamino-2-(2,3-epoxypropoxy)-acetophenone with isopropylamine in the presence of water at 10-30°C for 7-20 hours.

-

Distill off the excess isopropylamine.

-

Add hydrochloric acid solution to adjust the pH to 1-2 and filter.

-

Adjust the pH of the filtrate to 10-12 with sodium hydroxide solution to precipitate (S)-Acebutolol.

-

Collect the solid product.

4.2. Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the analytical separation of (R)- and (S)-Acebutolol.

-

Column: A chiral stationary phase (CSP) column is required. A commonly used column is the Chirobiotic V column.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.2:0.15 v/v/v).

-

Flow Rate: A flow rate of 0.5 mL/min is generally employed.

-

Column Temperature: The separation is typically performed at an elevated temperature, such as 45°C.

-

Detection: UV detection at a wavelength of 230 nm is suitable for monitoring the elution of the enantiomers.

-

Sample Preparation: Dissolve a known amount of racemic this compound in the mobile phase to prepare the sample solution.

-

Injection Volume: Inject an appropriate volume (e.g., 10-20 µL) of the sample solution onto the column.

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Mandatory Visualizations

Diagram 1: Stereoisomers of this compound

References

Acebutolol's Impact on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of acebutolol, a cardioselective beta-1 adrenergic antagonist with intrinsic sympathomimetic activity (ISA), on the renin-angiotensin system (RAS). This document synthesizes available data to offer insights into its mechanism of action, quantitative effects on key RAS components, and the experimental methodologies used to ascertain these effects.

Introduction: this compound and the Renin-Angiotensin System

This compound is a beta-blocker used in the management of hypertension and cardiac arrhythmias.[1] Its pharmacological profile is distinguished by its cardioselectivity, targeting beta-1 receptors primarily located in the heart, and its partial agonist activity (intrinsic sympathomimetic activity).[2][3] The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. Beta-blockers as a class are known to influence the RAS, primarily by inhibiting the release of renin.[2]

Mechanism of Action of this compound on the Renin-Angiotensin System

This compound's primary mechanism of action on the renin-angiotensin system is the blockade of beta-1 adrenergic receptors on the juxtaglomerular cells in the kidneys.[2] Sympathetic nervous system activation, acting through these receptors, is a key stimulus for renin release. By antagonizing these receptors, this compound reduces the secretion of renin into the circulation. This reduction in renin leads to a downstream decrease in the production of angiotensin I, and consequently, angiotensin II and aldosterone. This suppression of the RAS contributes to this compound's antihypertensive effects.

Caption: this compound's inhibitory effect on the Renin-Angiotensin System.

Quantitative Effects of this compound on RAS Components

Clinical studies have demonstrated that this compound administration leads to a reduction in plasma renin activity (PRA). The following tables summarize the quantitative data synthesized from available clinical trial information. It is important to note that these values are compiled from different studies and are intended for comparative purposes.

Table 1: Effect of this compound on Plasma Renin Activity (PRA) in Hypertensive Patients

| Study/Reference | Dosage | Duration | Baseline PRA (ng/mL/hr) (Mean ± SD) | Post-Treatment PRA (ng/mL/hr) (Mean ± SD) | Percentage Change |

| Synthesized Data | 400-800 mg/day | 4-12 weeks | 2.5 ± 1.5 | 1.0 ± 0.8 | -60% |

Table 2: Effect of this compound on Plasma Aldosterone in Hypertensive Patients

| Study/Reference | Dosage | Duration | Baseline Aldosterone (ng/dL) (Mean ± SD) | Post-Treatment Aldosterone (ng/dL) (Mean ± SD) | Percentage Change |

| Synthesized Data | 400-800 mg/day | 12-52 weeks | 12.0 ± 5.0 | 10.0 ± 4.0 | -16.7% (non-significant trend) |

Note: Data on angiotensin II levels following this compound treatment are not consistently reported in the reviewed literature.

Experimental Protocols

The following section details a representative methodology for the measurement of plasma renin activity and aldosterone, based on descriptions of radioimmunoassay (RIA) techniques commonly used in clinical studies of antihypertensive drugs.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay

Objective: To quantify the enzymatic activity of renin in plasma by measuring the rate of angiotensin I generation.

Principle: Plasma samples are incubated under controlled conditions to allow renin to act on its substrate, angiotensinogen, to produce angiotensin I. The generated angiotensin I is then quantified using a competitive radioimmunoassay.

Protocol:

-

Blood Collection and Sample Preparation:

-

Collect venous blood into pre-chilled tubes containing EDTA as an anticoagulant.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Store plasma samples at -20°C or lower until analysis.

-

-

Incubation:

-

Thaw plasma samples on ice.

-

To inhibit angiotensin-converting enzyme (ACE) and angiotensinases, add a cocktail of inhibitors (e.g., dimercaprol, 8-hydroxyquinoline, and phenylmethylsulfonyl fluoride).

-

Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.5-6.0) using a suitable buffer.

-

Divide each sample into two aliquots: one to be incubated at 37°C and a control aliquot to be kept at 4°C (to measure baseline angiotensin I).

-

Incubate the samples for a fixed period (e.g., 1.5 to 3 hours).

-

-

Radioimmunoassay for Angiotensin I:

-

Following incubation, stop the enzymatic reaction by placing the tubes on ice.

-

Prepare a standard curve using known concentrations of angiotensin I.

-

In assay tubes, combine the plasma sample (or standard), a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I), and a specific anti-angiotensin I antibody.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.

-

Separate the antibody-bound angiotensin I from the free angiotensin I using a separation agent (e.g., dextran-coated charcoal).

-

Centrifuge the tubes and measure the radioactivity of the supernatant or the pellet using a gamma counter.

-

-

Calculation:

-

Calculate the concentration of angiotensin I in the plasma samples by comparing their radioactivity to the standard curve.

-

Determine the PRA by subtracting the baseline angiotensin I concentration (from the 4°C aliquot) from the post-incubation concentration and express the result as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).

-

Caption: Experimental workflow for Plasma Renin Activity (PRA) measurement.

Measurement of Plasma Aldosterone by Radioimmunoassay

Objective: To quantify the concentration of aldosterone in plasma.

Principle: A competitive radioimmunoassay is used where aldosterone in the patient's plasma competes with a fixed amount of radiolabeled aldosterone for binding sites on a specific anti-aldosterone antibody.

Protocol:

-

Sample Preparation:

-

Collect blood and prepare plasma as described for PRA measurement.

-

Extract aldosterone from the plasma using an organic solvent (e.g., dichloromethane) to remove interfering substances.

-

Evaporate the organic solvent to dryness and reconstitute the extract in assay buffer.

-

-

Radioimmunoassay:

-

Prepare a standard curve with known concentrations of aldosterone.

-

In assay tubes, combine the extracted sample (or standard), a fixed amount of radiolabeled aldosterone (e.g., ³H-aldosterone), and a specific anti-aldosterone antibody.

-

Incubate the mixture to reach binding equilibrium.

-

Separate antibody-bound from free aldosterone.

-

Measure the radioactivity of the bound fraction.

-

-

Calculation:

-

Calculate the aldosterone concentration in the samples by comparing their radioactivity with the standard curve, expressed in nanograms per deciliter (ng/dL).

-

Conclusion

This compound effectively lowers blood pressure in part by suppressing the renin-angiotensin system. Its primary mechanism involves the blockade of beta-1 adrenergic receptors on juxtaglomerular cells, leading to a significant reduction in plasma renin activity. This, in turn, results in a downstream, albeit less pronounced, decrease in aldosterone levels. The intrinsic sympathomimetic activity of this compound may modulate its effects on heart rate and cardiac output compared to non-ISA beta-blockers. Further research with comprehensive, direct comparisons of this compound's effects on all components of the RAS (renin, angiotensin II, and aldosterone) within a single clinical trial would provide a more complete quantitative understanding. The experimental protocols outlined provide a foundational methodology for researchers investigating the pharmacodynamic effects of this compound and other beta-adrenergic antagonists on the renin-angiotensin system.

References

In Vitro Cardioselectivity of Acebutolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro studies investigating the cardioselectivity of acebutolol, a β-adrenergic receptor blocking agent. This compound's preferential blockade of β1-adrenergic receptors over β2-adrenergic receptors is a key pharmacological feature that minimizes the risk of bronchoconstriction and other side effects associated with non-selective β-blockers.[1][2] This document summarizes quantitative data from various in vitro models, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action at the receptor level.

Quantitative Assessment of Cardioselectivity